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molecular formula C14H9ClF3NO B8442546 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-phenylethanone

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-phenylethanone

Cat. No. B8442546
M. Wt: 299.67 g/mol
InChI Key: LYPRMCFFMAEUBD-UHFFFAOYSA-N
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Patent
US08071627B2

Procedure details

To a suspension of 2.6 g (0.065 mol) of sodium hydride 60% in dimethoxyethane at room temperature is added 3.4 mL (0.029 mol) of acetophenone. After 45 min., 5.55 mL (0.038 mol) of 2,3-dichloro-5-(trifluoromethyl)pyridine is added. After 25 min., the reaction mixture is poured over 100 mL of hydrochloric acid 1N, extracted twice with 100 mL of ethyl acetate.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Quantity
5.55 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)(=[O:5])[CH3:4].Cl[C:13]1[C:18]([Cl:19])=[CH:17][C:16]([C:20]([F:23])([F:22])[F:21])=[CH:15][N:14]=1.Cl>C(COC)OC>[Cl:19][C:18]1[C:13]([CH2:4][C:3]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)=[O:5])=[N:14][CH:15]=[C:16]([C:20]([F:22])([F:21])[F:23])[CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
3.4 mL
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Step Three
Name
Quantity
5.55 mL
Type
reactant
Smiles
ClC1=NC=C(C=C1Cl)C(F)(F)F
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 25 min.
Duration
25 min
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 100 mL of ethyl acetate

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)CC(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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